molecular formula C13H22N2O2 B6752980 (5R)-5-(2-propan-2-ylpiperidine-1-carbonyl)pyrrolidin-2-one

(5R)-5-(2-propan-2-ylpiperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B6752980
M. Wt: 238.33 g/mol
InChI Key: DUMZKWVSZONNLF-NFJWQWPMSA-N
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Description

(5R)-5-(2-propan-2-ylpiperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure with a 2-propan-2-ylpiperidine-1-carbonyl substituent at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-(2-propan-2-ylpiperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of a suitable precursor, such as a γ-amino acid or a γ-lactam.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidin-2-one core is replaced by a piperidine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5R)-5-(2-propan-2-ylpiperidine-1-carbonyl)pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies investigating the interaction of piperidine derivatives with biological targets.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5R)-5-(2-propan-2-ylpiperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The carbonyl group can form hydrogen bonds with active site residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (5R)-5-(2-methylpiperidine-1-carbonyl)pyrrolidin-2-one
  • (5R)-5-(2-ethylpiperidine-1-carbonyl)pyrrolidin-2-one
  • (5R)-5-(2-propan-2-ylpyrrolidine-1-carbonyl)pyrrolidin-2-one

Uniqueness

(5R)-5-(2-propan-2-ylpiperidine-1-carbonyl)pyrrolidin-2-one is unique due to the presence of the isopropyl group on the piperidine ring, which can influence its steric and electronic properties. This can affect its binding affinity and specificity for molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

(5R)-5-(2-propan-2-ylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-9(2)11-5-3-4-8-15(11)13(17)10-6-7-12(16)14-10/h9-11H,3-8H2,1-2H3,(H,14,16)/t10-,11?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMZKWVSZONNLF-NFJWQWPMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCCN1C(=O)C2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCCCN1C(=O)[C@H]2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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